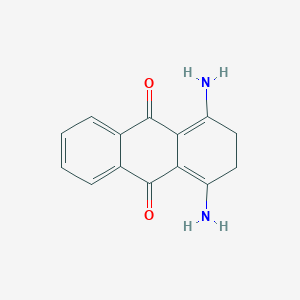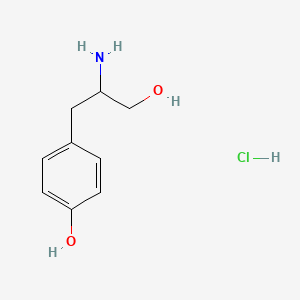![molecular formula C24H29NaO5 B7887807 sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B7887807.png)
sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin . Quercetin is a flavonoid, a type of plant pigment that is widely distributed in nature. It is found in many fruits, vegetables, leaves, seeds, and grains. Quercetin is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods. One common synthetic route involves the use of rutin, a glycoside of quercetin, as a starting material. The process includes hydrolysis of rutin to remove the sugar moiety, yielding quercetin. This reaction typically requires acidic conditions and elevated temperatures.
Another synthetic route involves the cyclization of appropriate precursors, such as chalcones, under basic conditions. This method often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, quercetin is often extracted from natural sources, such as the bark of certain trees or the leaves of plants like Ginkgo biloba. The extraction process involves solvent extraction, followed by purification steps such as crystallization or chromatography to isolate quercetin in its pure form.
化学反応の分析
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quercetin quinone, a compound with different biological activities.
Reduction: Reduction of quercetin can yield dihydroquercetin, which has distinct properties.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quercetin quinone
Reduction: Dihydroquercetin
Substitution: Acetylated or benzoylated quercetin derivatives
科学的研究の応用
Quercetin has a wide range of scientific research applications:
Chemistry: Quercetin is used as a model compound in studies of flavonoid chemistry and as a standard in analytical methods.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and viral infections.
Industry: It is used in the formulation of dietary supplements, cosmetics, and functional foods due to its antioxidant properties.
作用機序
Quercetin exerts its effects through various mechanisms:
Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antiviral Activity: Quercetin interferes with viral replication and modulates the immune response.
Anticancer Effects: It induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways, including the inhibition of protein kinases and modulation of gene expression.
類似化合物との比較
Quercetin is often compared with other flavonoids, such as:
Kaempferol: Similar in structure but lacks one hydroxyl group compared to quercetin.
Myricetin: Contains an additional hydroxyl group compared to quercetin.
Rutin: A glycoside of quercetin with a sugar moiety attached.
Uniqueness
Quercetin’s unique combination of hydroxyl groups and its ability to undergo various chemical reactions make it a versatile compound with diverse biological activities. Its widespread occurrence in nature and its potential health benefits further distinguish it from other flavonoids.
特性
IUPAC Name |
sodium;4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZZXIRLARSET-UEIGIMKUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1)](/img/structure/B7887787.png)



![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B7887822.png)



![1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride](/img/structure/B7887843.png)
